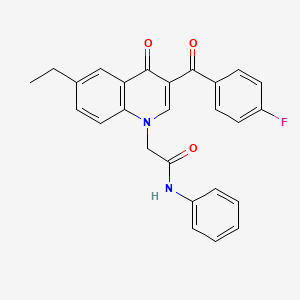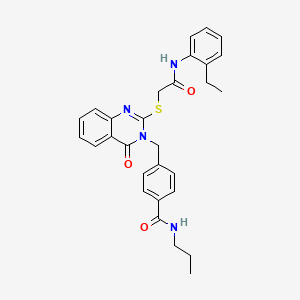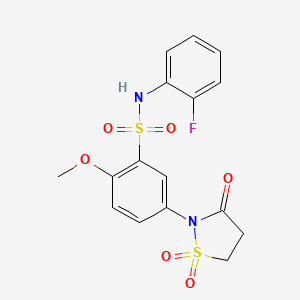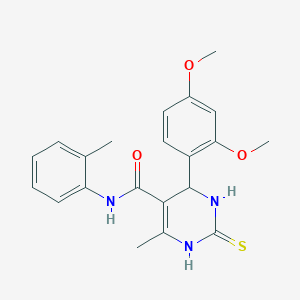
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone, also known as propyphenazone, is a chemical compound that belongs to the class of pyrazolones. It is a white crystalline powder that is soluble in water and has a melting point of 134-135°C. Propyphenazone has been widely used in the pharmaceutical industry as an analgesic and antipyretic agent. In recent years, propyphenazone has gained attention for its potential applications in scientific research.
Applications De Recherche Scientifique
Degradation and Environmental Implications
Research into the degradation mechanisms of phenolic compounds provides insights into environmental processes affecting similar structures. Kawai, Umezawa, and Higuchi (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor, identifying several degradation products through phenoxy radical reactions. This research is crucial for understanding the environmental fate and degradation pathways of phenolic compounds, including 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone, in natural and engineered systems (Kawai, Umezawa, & Higuchi, 1988).
Transformation Products and Toxicity
Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), revealing the formation of novel disinfection by-products during chlorination treatment, including chlorobenzoquinone and phenyl benzoquinones. Understanding these transformation products is vital for assessing the potential ecological and health risks posed by the chlorination of water containing phenolic UV filters, which can relate to the broader category of compounds including this compound (Sun et al., 2019).
Biological and Chemical Sensing Applications
Fang et al. (2019) developed a BODIPY-based naked-eye fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This research demonstrates the potential of phenolic compounds in designing sensitive and selective probes for biological and chemical sensing applications, highlighting the versatility of phenolic structures in contributing to advances in analytical chemistry and biochemistry (Fang et al., 2019).
Material Science and Corrosion Inhibition
Hegazy et al. (2012) studied the corrosion inhibition efficiency of phenolic Schiff bases for carbon steel in hydrochloric acid, demonstrating the chemical's potential in protecting industrial materials against corrosion. This research underlines the practical applications of phenolic compounds, including this compound, in material science and engineering, specifically in the development of corrosion inhibitors (Hegazy et al., 2012).
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-propylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-3-12-4-7-14(8-5-12)21-11-17(20)15-9-6-13(18)10-16(15)19/h4-10,18-19H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPTWHEMHRALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)
![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)






![(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2615434.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2615436.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)